molecular formula C23H30FN3O4S B2601764 methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1116041-65-6

methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2601764
CAS No.: 1116041-65-6
M. Wt: 463.57
InChI Key: JSTPBQSWNNTBNV-UHFFFAOYSA-N
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Description

Methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylate is a structurally complex molecule featuring a benzothiazine core substituted with cyclopropyl, fluoro, bipiperidine, and methyl ester groups. Its synthesis and structural elucidation likely rely on crystallographic tools such as the SHELX software suite, which is widely used for small-molecule refinement and structure determination . The compound’s unique substituents—particularly the bipiperidine moiety and cyclopropyl ring—suggest tailored physicochemical and biological properties, making it a subject of interest in pharmaceutical and materials research.

Properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-piperidin-1-ylpiperidin-1-yl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-5-6-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-7-16(8-12-26)25-9-3-2-4-10-25/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTPBQSWNNTBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCC(CC3)N4CCCCC4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves multiple steps, including the formation of the bipiperidine and benzothiazine cores, followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Bipiperidine vs. Bromomethyl : The bipiperidine group in the target compound likely improves solubility and target interaction via hydrogen bonding, whereas bromomethyl in Impurity H introduces reactivity for further functionalization .
  • Cyclopropyl vs. Larger Rings : Cyclopropyl’s ring strain may enhance metabolic stability compared to bulkier rings (e.g., cyclohexyl) in analogs, reducing susceptibility to oxidative degradation.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Solubility: The bipiperidine moiety introduces basic nitrogen atoms, improving aqueous solubility at physiological pH compared to non-polar analogs.
  • Stability : The methyl ester group is more prone to hydrolysis than tert-butyl esters (as in Impurity H), necessitating careful formulation to prevent degradation .
  • Crystallinity : Hydrogen-bonding patterns, analyzed via graph set theory (as described in Etter’s formalism), may differ from analogs due to the bipiperidine group’s ability to form multiple H-bonds .

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